![molecular formula C16H21NO3 B1379152 tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate CAS No. 1461706-42-2](/img/structure/B1379152.png)
tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate is an organic compound with the molecular formula C17H23NO3. This compound is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety. It is used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-ethoxyphenyl)prop-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
Tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Applications De Recherche Scientifique
Tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate can be compared with similar compounds such as:
tert-butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate: This compound has a pyridinyl group instead of an ethoxyphenyl group, which may result in different biological activities and chemical reactivity.
tert-butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate: This compound has a prop-2-yn-1-yloxybenzyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-ethoxyphenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-19-14-10-8-13(9-11-14)7-6-12-17-15(18)20-16(2,3)4/h8-11H,5,12H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEKQRJCJBKQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


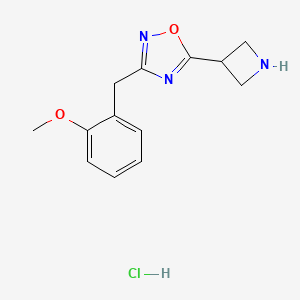

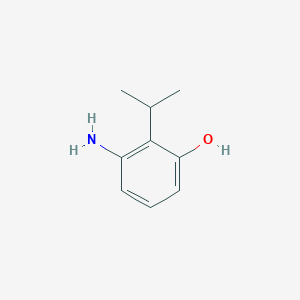

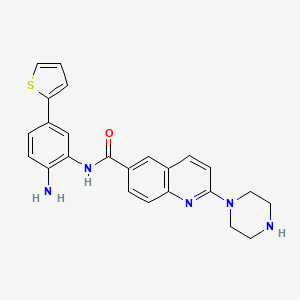

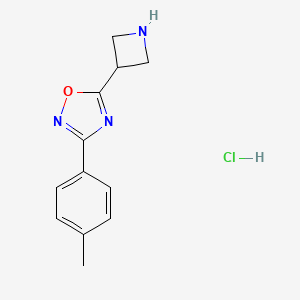

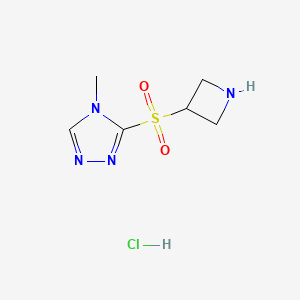
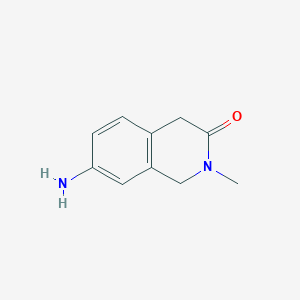
![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

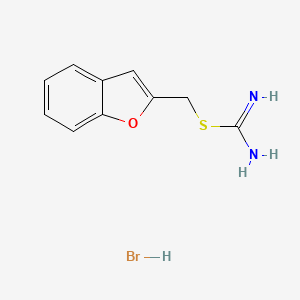
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
